molecular formula C17H15N5OS B2491385 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone CAS No. 1334374-71-8

2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone

Cat. No.: B2491385
CAS No.: 1334374-71-8
M. Wt: 337.4
InChI Key: QIFRFGHFENQADS-UHFFFAOYSA-N
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Description

2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a pyridazine ring, and an indoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole and pyridazine intermediates, followed by their coupling with the indoline moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole or pyridazine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

    Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The imidazole and pyridazine rings can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. The indoline moiety may enhance the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Similar Compounds

    Imidazole Derivatives: Compounds like metronidazole and clotrimazole share the imidazole ring and exhibit antimicrobial properties.

    Pyridazine Derivatives: Compounds such as pyridazine-based inhibitors are known for their anti-inflammatory and anticancer activities.

    Indoline Derivatives: Indoline-based compounds like indomethacin are used as anti-inflammatory agents.

Uniqueness

2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone is unique due to its combination of three distinct functional groups, which may confer a broader range of biological activities and chemical reactivity compared to compounds containing only one or two of these groups.

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-(6-imidazol-1-ylpyridazin-3-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5OS/c23-17(22-9-7-13-3-1-2-4-14(13)22)11-24-16-6-5-15(19-20-16)21-10-8-18-12-21/h1-6,8,10,12H,7,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIFRFGHFENQADS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(C=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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